molecular formula C13H17NO4 B5687259 Diisopropyl pyridine-2,6-dicarboxylate CAS No. 51604-72-9

Diisopropyl pyridine-2,6-dicarboxylate

Cat. No.: B5687259
CAS No.: 51604-72-9
M. Wt: 251.28 g/mol
InChI Key: CPWRDMOUBGOUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopropyl pyridine-2,6-dicarboxylate (CAS 51604-72-9) is a high-purity chemical compound supplied with a minimum purity of ≥98% . This ester derivative is built around the versatile pyridine-2,6-dicarboxylate scaffold, a structure renowned in research for its multidentate ligand properties and role in constructing complex molecular architectures . Its primary research value lies in the fields of supramolecular and coordination chemistry. The molecule features multiple donor atoms, making it an excellent building block for designing functional materials, sensors, and structural models of proteins . It serves as a key precursor in the synthesis of symmetrical pyridine-2,6-dicarboxamides, which are exciting topics for developing new pharmacologically active compounds and catalysts . Furthermore, the parent compound, pyridine-2,6-dicarboxylic acid (dipicolinic acid), is a fundamental ligand for chelating various metal cations (e.g., Cu, Co, Fe, Ni) and anions, and it plays a crucial biological role in the heat resistance of bacterial endospores . Safety Information: This product is classified as a hazardous good. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the supplied Safety Data Sheet (SDS) for comprehensive handling and disposal protocols. Disclaimer: This product is for research and further manufacturing use only. It is not intended for direct human use or diagnostic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropan-2-yl pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8(2)17-12(15)10-6-5-7-11(14-10)13(16)18-9(3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWRDMOUBGOUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=NC(=CC=C1)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50110022
Record name Diisopropyl pyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50110022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51604-72-9
Record name Diisopropyl pyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50110022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Coordination Chemistry of Diisopropyl Pyridine 2,6 Dicarboxylate and Analogous Ligands

Ligand Design and Coordination Modes

The coordination behavior of diisopropyl pyridine-2,6-dicarboxylate (B1240393) and its analogs is dictated by the arrangement of its donor atoms: the central pyridine (B92270) nitrogen and the two oxygen atoms of the ester groups. This arrangement allows for several coordination modes, making it a versatile building block for constructing complex molecular architectures.

The most common coordination mode for pyridine-2,6-dicarboxylate and its derivatives is as a tridentate, meridional O,N,O pincer ligand. mdpi.comnih.gov In this arrangement, the ligand binds to a single metal center through the pyridine nitrogen and one oxygen atom from each of the two carboxylate or ester groups, forming two stable five-membered chelate rings. ajol.infoacademie-sciences.fr This rigid and planar coordination provides a stable core for metal complexes. lookchem.com

For ester ligands like diisopropyl pyridine-2,6-dicarboxylate, there are three potential isomers for this tris-chelate O,N,O binding, depending on which oxygen atoms of the ester groups coordinate to the metal:

CC isomer: Both carbonyl oxygens coordinate to the metal (Ocarbonyl–M–Ocarbonyl). mdpi.com

CA isomer: One carbonyl oxygen and one alkoxy oxygen coordinate (Ocarbonyl–M–Oalkoxy). mdpi.com

AA isomer: Both alkoxy oxygens coordinate (Oalkoxy–M–Oalkoxy). mdpi.com

While coordination of both carbonyl and alkoxy oxygens is generally considered weak compared to the carboxylate function of the parent dipicolinate anion, this tridentate mode is prevalent in numerous reported metal complexes. mdpi.com This pincer grip is observed in complexes across the transition metal series, including palladium and ruthenium, as well as with lanthanides. nih.govacs.orgresearchgate.netscholarmate.com

Although the tridentate pincer mode is dominant, this compound and its analogs can exhibit lower denticity. Bidentate (N,O) and even monodentate (N) coordination modes have been observed. mdpi.com In some ruthenium complexes, for instance, the dipicolinate ligand has been shown to coordinate in a bidentate (κ²) fashion. researchgate.netscholarmate.com This flexibility can be influenced by several factors, including the nature of the metal ion, the presence of competing ligands, and the reaction conditions. The ability of the ester functions to act as hemilabile ligands—where one of the weakly coordinating oxygen donors can dissociate and re-associate—is a key feature that can be exploited in catalysis. researchgate.net In a ruthenium(II) complex with 1,10-phenanthroline (B135089), the dipicolinate ligand was found to be bidentate, coordinating through the pyridine nitrogen and one oxygen of a carboxylate group. researchgate.net

Beyond chelating a single metal ion, pyridine-2,6-dicarboxylate ligands can act as bridges between two or more metal centers, leading to the formation of polynuclear complexes and coordination polymers. mdpi.comlookchem.com Several bridging modes have been identified:

An O,N-chelate, N,O'-bridging mode has been observed in dinuclear palladium complexes, where the ligand chelates one metal via the nitrogen and one carboxylate oxygen, while the second carboxylate group's oxygen atom bridges to an adjacent metal atom. nih.govacs.org

In some ruthenium(III) complexes, a bridging µ-κ¹,κ²-dipic coordination mode has been reported. scholarmate.com

Binuclear copper(II) complexes can feature two bridging chloride atoms, with the this compound ligand in its typical tridentate pincer role on each metal center. mdpi.comresearchgate.net

This bridging capability allows for the construction of extended one-, two-, or three-dimensional metal-organic frameworks (MOFs), where the final structure depends on the specific ligand, the metal ion, and the reaction conditions. researchgate.netrsc.org

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound and its analogs typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. ajol.infonih.gov The resulting complexes are characterized using a variety of analytical techniques, including single-crystal X-ray diffraction, spectroscopy (IR, UV-Vis, NMR), and elemental analysis.

A wide array of transition metal complexes featuring the pyridine-2,6-dicarboxylate scaffold have been synthesized and studied.

Copper(II): Mononuclear anionic complexes of the type [Cu(pydicR₂)Cl₃]⁻ (where R = methyl, isopropyl) have been synthesized. mdpi.com Binuclear complexes, such as [{Cu(pydic(IPh)₂)Cl}₂(µ-Cl)₂], have also been prepared, demonstrating the formation of bridging architectures. mdpi.comresearchgate.net In the presence of water, hydrolysis of the ester can lead to the formation of complexes with the parent dipicolinate anion, such as [Cu(pydic)(OH₂)₂]n. mdpi.comresearchgate.net

Zinc(II): Zinc(II) forms stable complexes, often with a distorted octahedral or a five-coordinate geometry. academie-sciences.frnih.gov Mononuclear complexes of the type [M(L)(H₂O)₂] (where L = dipicolinate) have been reported. ajol.info The synthesis of [Zn(bpy)(Hpydco)₂] (where H₂pydco is pyridine-2,5-dicarboxylic acid N-oxide, an analogue) highlights the formation of discrete complexes with N- and O-donor ligands. nih.gov

Iron(III): Iron(III) readily forms anionic complexes of the type [Fe(dipic)₂]⁻, where the metal center is in a high-spin state and coordinated by two tridentate dipicolinate ligands in a distorted octahedral geometry. researchgate.netresearchgate.net These complexes can be isolated with various counter-ions. researchgate.net

Ruthenium(II)/(III): Ruthenium complexes display diverse coordination modes, including κ³-tridentate, κ²-bidentate, and bridging arrangements. researchgate.netscholarmate.com Complexes such as [Et₃NH]₂[Ru(κ³-dipic)Cl₃] and cis-[Ru(phen)₂dipic] have been characterized. researchgate.netscholarmate.com The choice of starting material and reaction conditions dictates the final coordination geometry. scholarmate.com

Cobalt(II) and Nickel(II): These metals form mononuclear complexes with dipicolinic acid, [M(dipic)(H₂O)₂], analogous to the zinc and cadmium compounds. ajol.info Nickel(II) favors regular octahedral geometries due to crystal field stabilization effects, in contrast to the more distorted coordination spheres often seen with Zinc(II). nih.gov

Cadmium(II): Cadmium(II) forms complexes such as [Cd(dipic)(H₂O)₂], where the dipicolinate ligand coordinates in a tridentate fashion along with two water molecules. ajol.infolmaleidykla.lt

The table below summarizes selected transition metal complexes with pyridine-2,6-dicarboxylate and its derivatives.

Metal IonComplex FormulaCoordination GeometryReference(s)
Cu(II)(HNEt₃)[Cu(pydicMe₂)Cl₃]Mononuclear, Distorted mdpi.comresearchgate.net
Cu(II)[{Cu(pydic(IPh)₂)Cl}₂(µ-Cl)₂]Binuclear, Bridging mdpi.comresearchgate.net
Zn(II)[Zn(dipic)(H₂O)₂]Mononuclear, Distorted Octahedral ajol.info
Fe(III)Na[Fe(dipic)₂]·2H₂OMononuclear, Distorted Octahedral researchgate.net
Ru(III)[Et₃NH]₂[Ru(κ³-dipic)Cl₃]Mononuclear, Tridentate scholarmate.com
Ni(II)[Ni(dipic)(H₂O)₂]Mononuclear, Octahedral ajol.info
Co(II)[Co(dipic)(H₂O)₂]Mononuclear, Octahedral ajol.info
Cd(II)[Cd(dipic)(H₂O)₂]Mononuclear ajol.info

The pyridine-2,6-dicarboxylate ligand and its derivatives are effective chelators for lanthanide ions, often employed to sensitize their luminescence.

Europium(III) and Terbium(III): A significant body of research focuses on Eu(III) and Tb(III) complexes due to their characteristic sharp emission bands. nih.govrsc.orgnih.gov Complexes are typically synthesized by reacting the ligand with a lanthanide salt. nih.govnih.gov The ligand absorbs energy and transfers it to the metal center, which then luminesces. Both 1:1 and 1:3 (metal:ligand) complexes, such as (TbPDC)⁺ and [Tb(PDC)₃]³⁻, have been prepared. nih.gov The coordination environment can be saturated by multiple dipicolinate ligands or include solvent molecules like water. researchgate.netrsc.org

Other Lanthanides (La, Ce, Nd, Sm): The synthesis of complexes with other lanthanides has also been reported. Two main series of complexes have been isolated from reactions with lanthanide(III) acetates: Ln(dpc)(dpcH)·6H₂O (for La, Ce, Pr, Nd, Sm, Gd, Tb) and Ln(dpcH)₃·H₂O (for Sm, Gd, Tb, Dy, Ho, Yb). rsc.org X-ray powder diffraction data indicate that complexes within each series are isostructural. rsc.org Cerium(IV) has also been shown to form complexes with this ligand system. researchgate.net

The table below lists representative lanthanide complexes.

Metal IonComplex FormulaKey FeaturesReference(s)
La(III)La(dpc)(dpcH)·6H₂OIsostructural with other early lanthanides rsc.org
Ce(III)Ce(dpc)(dpcH)·6H₂OIsostructural with other early lanthanides rsc.org
Nd(III)Nd(dpc)(dpcH)·6H₂OIsostructural with other early lanthanides rsc.org
Sm(III)Sm(dpc)(dpcH)·6H₂OExists in α- and β-forms rsc.org
Eu(III)Na[Eu(dipic)₂·3H₂O]·4H₂OLuminescent, long lifetime rsc.org
Tb(III)Tb₂(CO₃)₃ + PDCA -> (TbPDC)⁺Luminescent probe nih.gov
Er(III)-Mentioned as part of the broader series-

Complexes with Main Group Metal Ions (e.g., Ag(II), Pb(II))

The coordination chemistry of pyridine-2,6-dicarboxylate (pydc) and its derivatives extends to main group metal ions. While specific studies on this compound complexes with Ag(II) or Pb(II) are not extensively detailed in the reviewed literature, the behavior of the parent ligand, pyridine-2,6-dicarboxylic acid, provides significant insights into the expected coordination modes.

Research has demonstrated the formation of stable complexes between Pb(II) and the tridentate dianion of pyridine-2,6-dicarboxylic acid (dipic²⁻). lmaleidykla.lt In aqueous solutions, Pb(II) forms a 1:2 complex with dipic²⁻, with a stability constant (logβ₂) of 11.8. lmaleidykla.lt

The structural characteristics of such complexes have been elucidated through single-crystal X-ray diffraction. For instance, in the compound (C₄H₁₂N₂)[Pb(C₇H₃NO₄)₂]·2H₂O, the Pb(II) atom is six-coordinated by two tridentate pyridine-2,6-dicarboxylic acid molecules. researchgate.net The coordination sphere is composed of four oxygen atoms and two nitrogen atoms from the two ligands, creating a defined three-dimensional network stabilized by hydrogen bonding and π–π stacking interactions. researchgate.net This demonstrates the effective chelating nature of the pydc scaffold with large main group ions like Pb(II).

Single Crystal X-ray Diffraction Analysis of Coordination Geometries

The resulting coordination geometries can be diverse. Distorted octahedral geometry is common, as seen in a Cu(II) complex where the metal ion is coordinated by two tridentate pyridine-2,6-dicarboxylate ligands. researchgate.net Similarly, heterometallic complexes, such as those involving Sm(III) and Na(I), also show distorted octahedral environments for the Sm(III) ion, which is coordinated by two pydc ligands and water molecules. researchgate.netfigshare.com In other cases, particularly with d¹⁰ ions like Zn(II), the coordination polyhedra can be highly irregular, with geometries described as being between trigonal-bipyramidal and square-pyramidal. iucr.orgnih.gov

Even when the ligand is an ester derivative, like the methyl analog of the title compound, X-ray diffraction provides crucial structural data. A study on the methyl derivative, (HNEt₃)[Cu(pydicMe₂)Cl₃], confirmed the formation of a mononuclear Cu(II) complex. mdpi.comresearchgate.net The analysis of various pyridine-2,6-dicarboxamide derivatives, which are structurally related, shows they often crystallize in monoclinic space groups like P2₁/n or P2₁/c. nih.gov

Table 1: Crystallographic Data for Selected Pyridine-2,6-dicarboxylate Analog Complexes

CompoundMetal IonCrystal SystemSpace GroupCoordination GeometryReference
(C₄H₁₂N₂)[Pb(pydc)₂]·2H₂OPb(II)--Six-coordinate researchgate.net
[Zn(HLig¹)₂]·3H₂OZn(II)--Pseudo-octahedral (distorted) iucr.orgnih.gov
[Ni(HLig¹)₂]·3H₂ONi(II)--Pseudo-octahedral (regular) iucr.orgnih.gov
(C₆H₈N)₂[Cu(pydc)₂]·6H₂OCu(II)MonoclinicC2/cDistorted Octahedral researchgate.net
NaSm(pydc)₂(H₂O)₃₄Sm(III), Na(I)--Nine-coordinate (Sm), Six-coordinate (Na) researchgate.net

Electronic and Spectroscopic Behavior within Coordination Environments

Metal-to-Ligand and Ligand-to-Metal Charge Transfer Phenomena

The electronic spectra of coordination complexes containing this compound and its analogs are often characterized by charge transfer (CT) bands. These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand.

Ligand-to-Metal Charge Transfer (LMCT) is a prominent feature in the complexes of pyridine-dicarboxylate esters with certain transition metals. For example, Cu(II) complexes with various pyridine-2,6-dicarboxylic esters exhibit a characteristic absorption band attributable to an LMCT transition from a chloride ligand to the Cu(II) center. mdpi.com In other systems, visible light can induce an LMCT transition directly from the pyridine ligand to a metal center, such as a TiO₂ surface, which results in the formation of a pyridine radical cation. rsc.org This process is key to photocatalytic reactions, where the selective excitation of the surface complex initiates further chemical steps. rsc.org

Metal-to-Ligand Charge Transfer (MLCT) is also a possibility, though less specifically documented for the title compound. More complex phenomena, such as Metal-Metal-to-Ligand Charge Transfer (MMLCT) , have been observed in dinuclear Pt(II) complexes bridged by pyridyl-containing ligands. researchgate.netnih.gov These MMLCT excited states arise from intramolecular d⁸-d⁸ metal-metal interactions and result in low-energy absorptions that are absent in mononuclear analogs. researchgate.netnih.govdntb.gov.ua

Influence of Ligand Field on Electronic Transitions

The coordination of the this compound ligand or its analogs to a metal ion creates a ligand field that splits the d-orbitals of the metal into different energy levels. The magnitude of this splitting influences the electronic transitions observed, particularly the d–d transitions.

The effect of the ligand field is clearly demonstrated when comparing complexes of the same ligand with different metal ions. For instance, studies on Ni(II) (a d⁸ ion) and Zn(II) (a d¹⁰ ion) with pyridine-2,6-dicarboxylate derivatives show that the pseudo-octahedral coordination sphere around the crystal-field-stabilized Ni(II) ion is significantly more regular than the distorted environment around the Zn(II) ion, which experiences no crystal field stabilization. iucr.orgnih.gov This structural difference is a direct consequence of the interaction between the d-electrons and the ligand field. iucr.orgnih.gov

In Cu(II) complexes with pyridine-2,6-dicarboxylic esters, the ligand field results in observable d–d transitions. These typically appear as broad bands in the visible or near-infrared region of the spectrum. mdpi.com The precise energy of these transitions is sensitive to the specific ester group (e.g., methyl, phenyl) on the ligand. mdpi.com

Table 2: Approximate d-d Transition Energies for [Cu(pydicR₂)Cl₃]⁻ Type Complexes

Ester Group (R)Approximate d-d Transition (nm)Reference
Methyl (Me)~820 mdpi.com
Phenyl (Ph)~890 mdpi.com
2-Iodo-phenyl (IPh)~830 mdpi.com

Supramolecular Architectures and Self Assembly Processes Involving Pyridine 2,6 Dicarboxylate Derivatives

Non-Covalent Interactions in Solid-State Structures

The solid-state arrangement of molecules is dictated by a delicate balance of attractive and repulsive non-covalent forces. For pyridine-2,6-dicarboxylate (B1240393) derivatives, these interactions, including hydrogen bonding and π-π stacking, are fundamental to their self-assembly into ordered supramolecular structures. While extensive data exists for the parent compound, pyridine-2,6-dicarboxylic acid, the specific non-covalent interactions of its diisopropyl ester are understood by inference and comparison with closely related structures.

Extensive Hydrogen Bonding Networks

Hydrogen bonds are a dominant force in the crystal engineering of pyridine-2,6-dicarboxylic acid and its salts, often forming robust one-dimensional supramolecular structures. nih.gov In the parent acid, strong, symmetric double hydrogen bonds between carboxylic acid groups are key stabilizing features. nih.gov However, in Diisopropyl pyridine-2,6-dicarboxylate, the acidic protons of the carboxyl groups are replaced by isopropyl groups. This esterification fundamentally alters its hydrogen bonding capability.

The primary hydrogen bond donors are removed, precluding the formation of the strong carboxyl-carboxyl dimers seen in the parent acid. Instead, hydrogen bonding within the solid-state structure of the diisopropyl ester would be limited to weaker interactions, such as C-H···O and C-H···N interactions, where the hydrogen atoms of the isopropyl groups or the pyridine (B92270) ring interact with the carbonyl oxygen atoms or the pyridine nitrogen of adjacent molecules. In hydrated crystal structures or co-crystals, the ester's carbonyl oxygens and pyridine nitrogen can act as hydrogen bond acceptors for donor molecules like water. gexinonline.com The stability of many related metal complexes with pyridine-2,6-dicarboxylate derivatives relies heavily on extensive hydrogen bond networks, often involving solvent molecules, which link individual complex units into higher-dimensional frameworks. gexinonline.comresearchgate.netresearchgate.netnih.gov

π-π Stacking Interactions in Molecular Assemblies

The aromatic pyridine ring is central to the formation of π-π stacking interactions, which are crucial for the stabilization of molecular assemblies of pyridine-2,6-dicarboxylate derivatives. nih.govnih.gov These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the solid state, molecules of related pyridine dicarboxamides arrange in a manner that facilitates these stacking interactions, with typical plane-to-plane centroid distances observed around 3.5 Å. nih.gov

Table 1: Characteristics of π-π Stacking in Related Pyridine Dicarboxylate Systems

Compound Type Typical Centroid-Centroid Distance (Å) Role in Supramolecular Structure Citation
Pyridine-2,5-dicarboxylate complex 3.47 - 3.71 Stabilizes 3D supramolecular framework researchgate.net
Pyridine-2,6-dicarboxamide derivative ~3.50 Stabilizes crystal packing nih.gov

Ion-Pairing and Proton Transfer Phenomena in Supramolecular Frameworks

Ion-pairing and proton transfer are significant phenomena in the supramolecular chemistry of pyridine-2,6-dicarboxylic acid (H₂pda). In the presence of a suitable base, such as 4-picoline, proton transfer from the carboxylic acid groups to the base occurs, forming a [base-H]⁺ cation and a [M(pda)₂]⁻ anionic complex, resulting in a salt. rsc.org This ion-pairing is a key driving force for the crystallization of these supramolecular frameworks. The reaction between chelidamic acid (a hydroxylated version of H₂pda) and 2,6-diaminopyridine (B39239) involves both intra- and intermolecular proton transfer, leading to a zwitterionic structure in the solid state. nih.govnih.gov

However, for this compound, these phenomena are not directly applicable as it lacks the acidic carboxylic protons. Proton transfer would only be possible if the pyridine nitrogen atom were to be protonated by a strong acid, forming a pyridinium (B92312) salt. In this scenario, ion-pairing between the protonated ester cation and the acid's conjugate base would dictate the crystal packing. While complexes involving pyridine-2,6-dicarboxylic alkyl esters can form charged species, such as the [Cu(pydicMe₂)Cl₃]⁻ anion, this involves coordination to a metal center rather than simple proton transfer. mdpi.com

Construction of Coordination Polymers and Metal-Organic Frameworks

Pyridine-2,6-dicarboxylic acid is a widely used ligand for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs) due to its ability to be deprotonated and coordinate to metal ions through its nitrogen atom and two carboxylate oxygen atoms. researchgate.netresearchgate.netnih.govresearchgate.net This tridentate O,N,O-coordination mode is foundational to the creation of extended, robust networks.

In contrast, this compound functions as a neutral O,N,O-pincer ligand. mdpi.com It coordinates to metal centers via the pyridine nitrogen and the two carbonyl oxygen atoms without the loss of protons. This fundamental difference in coordinating behavior—neutral ester versus dianionic carboxylate—leads to distinctly different types of metal-organic architectures, typically resulting in discrete mononuclear or small multinuclear complexes rather than the extended, charge-neutral frameworks of traditional MOFs. mdpi.com

One-Dimensional Polymeric Chain Formation

One-dimensional (1D) coordination polymers based on the pyridine-2,6-dicarboxylate (pda²⁻) linker are common. They are often formed when metal ions are bridged by the dianionic ligand, creating infinite chains. acs.org For instance, heterometallic 3d-4f compounds based on pda²⁻ can feature 1D chains that are further linked by π-π stacking and hydrogen bonds into 3D networks. nih.gov Similarly, the reaction of pyridine-2,6-dicarboxylic acid N-oxide with copper can yield a 1D ladder-like chain structure. rsc.org The formation of these chains relies on the bridging capability of the carboxylate groups.

For this compound, forming such 1D polymers is less straightforward. As a neutral ligand, it does not possess the same bridging functionality as the dianionic pda²⁻. However, 1D chains could potentially be formed if the diisopropyl ester ligand coordinates to a metal center, and a secondary bridging ligand links these monomeric units. For example, a heterofunctional ligand was used to create a 1D heterometallic coordination polymer where the pyridyl N-atom donor coordinated to one metal and a different functional group on the ligand coordinated to another. nih.gov While theoretically possible, examples of this compound itself forming part of a 1D polymeric chain are not prevalent in the reviewed literature.

Two-Dimensional Layered Network Development

Two-dimensional (2D) layered networks are readily assembled using the pda²⁻ linker with various metal ions. These structures can adopt different topologies, such as the common (4,4) grid, where metal ions act as nodes and the organic linkers bridge them to form a sheet-like architecture. nih.govrsc.org The specific nature of the metal ion and the presence of ancillary ligands or spacers can influence the final structure, leading to diverse 2D networks. rsc.orgacs.org

The construction of 2D networks using the neutral this compound ligand is challenging for the same reasons it is difficult to form 1D polymers. Its mode of coordination as a pincer ligand typically satisfies the coordination sphere of a single metal center, leading to discrete molecules. mdpi.com The formation of an extended 2D layer would necessitate that either the metal center remains coordinatively unsaturated to bind to other ligands, or that the ester itself possesses additional functionality capable of bridging. While complexes with related ligands can self-assemble into 2D supramolecular networks via weaker forces like hydrogen bonding or π-π stacking, the formation of a 2D coordination polymer, where the layers are held together by coordinate bonds involving the ester, is not a typical role for this ligand. rsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Pyridine-2,6-dicarboxylic acid
Pyridine-2,6-dicarboxylic acid N-oxide
Pyridine-2,5-dicarboxylate
Pyridine dicarboxamides
4-picoline
Chelidamic acid
2,6-diaminopyridine

Three-Dimensional Framework Structures

The pyridine-2,6-dicarboxylate (pydc²⁻) ligand is a highly effective component in the construction of three-dimensional (3D) supramolecular frameworks due to its ability to act as a multifunctional bridging unit. researchgate.net When combined with various metal ions, particularly lanthanides and transition metals, it facilitates the formation of robust, extended networks. For instance, the reaction of pydc²⁻ with lanthanum(III) ions results in a three-dimensional polymeric complex where the pydc²⁻ anions bridge the metal cations. researchgate.net Similarly, a complex with europium(III) also forms a 3D polymer structure where mono(dipicolinate) units are interconnected through bridging carboxylate oxygen atoms, leading to a compact and dense assembly. researchgate.net

Design Principles for Directing Supramolecular Topology

The final structure of a coordination polymer is the result of a complex interplay of thermodynamic and kinetic factors. By carefully selecting the chemical components and reaction conditions, it is possible to guide the self-assembly process toward a desired topology. Key factors that can be manipulated include the nature of the counterions, the properties of the crystallization solvent, and the specific characteristics of the metal ion used.

Role of Counterions and Crystallization Solvents

The composition of the reaction medium, including the presence of different molecular spacers or bases, can direct the dimensionality of the framework. For example, the reaction of pyridine-2,6-dicarboxylic acid with copper(II) nitrate (B79036) under hydrothermal conditions yields frameworks of different dimensionalities depending on the N-heterocyclic spacer molecule used. rsc.org Similarly, reaction conditions and the presence of other reagents like pyridine can determine the final product, sometimes even leading to the decomposition of the primary ligand into simpler components like oxalate. rsc.org This demonstrates that the chemical environment is a powerful tool for controlling structural outcomes.

Table 1: Influence of Spacers and Reaction Conditions on Framework Dimensionality This table illustrates how varying the chemical components during synthesis directs the final structure of metal-organic frameworks based on pyridine-dicarboxylates.

Metal Ion Ligand System Spacer/Conditions Resulting Dimensionality/Product Source
Cu(II) Pyridine-2,6-dicarboxylic acid 4,4'-Bipyridine 2D Network rsc.org
Cu(II) Pyridine-2,6-dicarboxylic acid 1,2-Bis(4-pyridyl)ethane 1D Chain rsc.org
Cu(II) Pyridine-2,6-dicarboxylic acid 1,3-Bis(4-pyridyl)propane 3D Framework rsc.org
Cd(II) Pyridine-2,4,6-tricarboxylic acid Pyridine, Room Temp. 1D (Oxalate Framework) rsc.org
Cd(II) Pyridine-2,4,6-tricarboxylic acid No Pyridine, Hydrothermal 0D (Discrete Tetramer) rsc.org

Impact of Metal Ion Characteristics (e.g., Lanthanide Contraction)

The intrinsic properties of the metal ion, such as its size, coordination number preference, and charge density, are fundamental in dictating the geometry of the resulting coordination polymer. A prominent example of this is the lanthanide contraction —the steady and significant decrease in the ionic radii of the lanthanide elements as the atomic number increases from lanthanum (La) to lutetium (Lu). osti.govnih.gov This subtle change in size has profound consequences for coordination chemistry, influencing bond lengths and the stability of the resulting complexes. osti.gov

This contraction directly impacts the topology of frameworks constructed with pyridine-dicarboxylate ligands. When reacting a series of lanthanide nitrates with pyridine-3,5-dicarboxylic acid, different structural types emerge that correlate with the size of the lanthanide ion. rsc.org For instance, the larger, early lanthanides (La, Pr, Sm) form isomorphous 3D microporous frameworks, while the smaller, later lanthanides (Er, Lu) form 1D zigzag chains under similar conditions. rsc.org A similar effect was observed in another study where early lanthanides (Pr, Nd, Sm, Eu, Gd) formed cubic structures, while a shift to different, less symmetrical structures was noted for some of the same ions under conventional heating, indicating a delicate interplay between ion size and synthesis conditions. acs.org The structural variation is a direct consequence of the changing ionic radius, which alters the steric and geometric constraints of the coordination sphere, thereby guiding the self-assembly into different dimensionalities. rsc.orgrsc.org

Table 2: Effect of Lanthanide Contraction on Coordination Polymer Structure This table shows how the change in lanthanide ion radius leads to different structural outcomes with pyridine-dicarboxylate-based ligands.

Lanthanide Ion(s) Ligand System Structural Type / Dimensionality Space Group Source
La, Pr, Sm Pyridine-3,5-dicarboxylic acid 3D Microporous Framework P-1 rsc.org
Tb, Ho Pyridine-3,5-dicarboxylic acid 2D Layered Network P2₁/c rsc.org
Er, Lu Pyridine-3,5-dicarboxylic acid 1D Zigzag Chain Cc rsc.org
Pr, Nd, Sm, Eu, Gd Pyridine-2,6-dicarboxylic acid 3D Cubic Framework Pa3̅ acs.org
Sm, Eu Pyridine-2,6-dicarboxylic acid 3D Cubic Framework Ia3̅ acs.org
Pr, Eu, Tb, Er Pyridine-3,5-dicarboxylic acid & Succinic acid 3D Pillar-Layered Framework P2₁/c rsc.org
Yb, Lu Pyridine-3,5-dicarboxylic acid & Succinic acid 2D Layered Framework P-1 rsc.org

Catalytic Applications of Systems Incorporating Diisopropyl Pyridine 2,6 Dicarboxylate

Metal-Complex Catalysis

The pyridine-2,6-dicarboxylate (B1240393) scaffold, including its diisopropyl ester derivative, functions as a versatile O,N,O-pincer ligand capable of forming stable complexes with a variety of metal ions. These ester-containing ligands are noted for their potential to act as hemilabile ligand functions in catalysis, where one of the coordinating ester groups can dissociate to open a coordination site for substrate binding and activation. mdpi.comresearchgate.net

Oxidation Reactions Facilitated by Derived Metal Complexes

Metal complexes derived from the pyridine-2,6-dicarboxylate core have demonstrated utility in catalyzing oxidation reactions. For instance, a manganese(II) complex incorporating the pyridine-2,6-dicarboxylate ligand has been synthesized and successfully employed for the oxidation of styrene (B11656). x-mol.net This complex, formulated as [Mn(dipic)(phen)(H₂O)]·H₂O (where dipic²⁻ is pyridine-2,6-dicarboxylate), utilizes hydrogen peroxide as the oxidant. Such systems highlight the potential for metal complexes of this ligand family to activate oxidants for the transformation of organic substrates. While this specific example uses the deprotonated acid rather than the diisopropyl ester, it establishes the competency of the core structure in facilitating oxidation catalysis.

Catalytic Transformations in Solar Fuel Applications

In the realm of solar energy, derivatives of pyridine-2,6-dicarboxylic acid are being explored for their role in enhancing the performance of solar cells. Multi-dentate 2,6-pyridinedicarboxylic acid (PDA) has been used as a passivating agent to reduce electronic defects in polycrystalline perovskite solar films. rsc.org The carboxyl and pyridyl groups of the molecule can donate electron pairs to heal uncoordinated Pb²⁺ defects, a process that improves the power conversion efficiency and stability of the solar cells. rsc.org While not a direct catalytic fuel-producing reaction, this application showcases the utility of the pyridine-2,6-dicarboxylate structure in transformations relevant to solar energy conversion by improving the efficiency of the primary energy-capturing device.

Homogeneous and Heterogeneous Catalytic Systems

The versatility of the pyridine-2,6-dicarboxylate ligand framework allows for its incorporation into both homogeneous and heterogeneous catalytic systems.

Homogeneous Systems: Molybdenum(II) complexes containing pyridine-2,6-dicarboxylate ligands have been shown to be active homogeneous catalysts for the ring-opening-metathesis polymerization of norbornene and the polymerization of styrene. epa.gov The performance of these catalysts can be enhanced with the addition of a cocatalyst like methylaluminoxane (B55162) (MAO). epa.gov

Heterogeneous Systems: The same manganese(II)-pyridine-2,6-dicarboxylate complex used for styrene oxidation was also immobilized onto mesoporous SiO₂ particles. x-mol.net This created a recoverable, heterogeneous catalyst, [Mn(dipic)(phen)(H₂O)]·H₂O/SiO₂, which demonstrated effective catalytic activity for styrene oxidation, indicating the adaptability of these complexes to solid-supported catalysis. x-mol.net Similarly, the aforementioned Molybdenum(II) complexes were successfully intercalated into lamellar materials, creating heterogeneous catalysts for polymerization reactions. epa.gov

Organocatalysis Utilizing Pyridine-2,6-dicarboxylate Derivatives

While metal complexes of pyridine-2,6-dicarboxylate esters show catalytic promise, the parent compound, pyridine-2,6-dicarboxylic acid (PDA), has been identified as a highly effective bifunctional organocatalyst. The presence of both a Brønsted acid (the carboxylic acid groups) and a Lewis base (the pyridine (B92270) nitrogen) within the same molecule allows it to facilitate reactions through a cooperative mechanism. It is important to note that esterification of the carboxylic acid groups, as in Diisopropyl pyridine-2,6-dicarboxylate, removes the Brønsted acidic protons, and therefore, the ester would not be expected to function via the same bifunctional mechanism as the parent acid.

Bifunctional Catalytic Mechanisms

The organocatalytic activity of pyridine-2,6-dicarboxylic acid is attributed to its ability to act as a bifunctional catalyst. In aqueous media, the carboxylic acid groups can generate hydronium ions, which activate electrophilic substrates, such as the carbonyl group of an aldehyde or ketone. organic-chemistry.org Simultaneously, the pyridine nitrogen can act as a Lewis base. This dual activation mode is key to its efficiency. For example, in the hydrophosphonylation of aldehydes, the catalyst is believed to activate the carbonyl group for nucleophilic attack by the phosphite. organic-chemistry.org

Specific Organic Transformations (e.g., Hydrophosphonylation of Carbonyls)

A prime example of organocatalysis by a pyridine-2,6-dicarboxylate derivative is the use of pyridine-2,6-dicarboxylic acid to catalyze the hydrophosphonylation of various aldehydes and ketones. organic-chemistry.org This reaction produces α-hydroxy phosphonates, which are compounds of significant biological interest. The process is noted for being environmentally friendly, cost-effective, and operationally simple, often proceeding in water with high yields and short reaction times. organic-chemistry.org

The table below summarizes the results for the hydrophosphonylation of benzaldehyde (B42025) with trimethylphosphite using different catalysts, highlighting the superior performance of pyridine-2,6-dicarboxylic acid (PDA). organic-chemistry.org

Table 1: Comparison of Catalysts for Hydrophosphonylation of Benzaldehyde This interactive table summarizes the efficiency of various catalysts in the hydrophosphonylation of benzaldehyde. Pyridine-2,6-dicarboxylic acid (PDA) demonstrates significantly higher yield in a shorter reaction time compared to other tested catalysts.

Catalyst Time (h) Yield (%)
Sulfamic acid 5 70
Cellulose sulfuric acid 5 65
Heteropoly acid 4 75
Silica (B1680970) sulfuric acid 4 72
MgO nanoparticles 6 40
Pyridine-2,6-dicarboxylic acid (PDA) 1.5 95

Insufficient Information for Article Generation on "this compound" in Catalysis

A comprehensive search for scientific literature and research data has revealed a significant lack of specific information regarding the catalytic applications of systems incorporating "this compound" and the explicit principles for designing such catalysts with enhanced activity and selectivity.

While general information exists on the broader class of pyridine-2,6-dicarboxylic acid esters and their coordination chemistry, detailed research findings, performance data, and established design principles for catalysts specifically utilizing the diisopropyl ester derivative are not sufficiently available in the public domain to construct a thorough and scientifically rigorous article as per the requested outline.

Initial investigations confirm that this compound can function as an O,N,O-pincer ligand in the formation of metal complexes, particularly with copper. The literature suggests that the ester functionalities in these types of polydentate ligands can exhibit hemilability, a characteristic that is a known principle in catalyst design, allowing for the creation of open coordination sites for substrate binding and activation.

However, the available research does not offer a deeper analysis or specific examples of how the distinct steric and electronic properties of the diisopropyl groups on the ester moieties influence the catalytic activity and selectivity of the resulting metal complexes. Comparative studies with other esters of pyridine-2,6-dicarboxylic acid that would elucidate these specific effects are also not readily found.

Consequently, it is not possible to generate an article that adheres to the user's strict outline, which requires detailed research findings and data tables focused solely on the catalytic applications and design principles of systems incorporating this compound. The creation of such an article would necessitate speculative content that would not meet the required standards of scientific accuracy and authoritativeness.

Further research in the field of coordination chemistry and catalysis may, in the future, provide the specific data needed to address this topic in the detail requested.

Computational and Theoretical Investigations on Diisopropyl Pyridine 2,6 Dicarboxylate Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the fundamental properties of pyridine (B92270) dicarboxylate systems. These methods allow for the detailed examination of molecular geometries, electronic structures, and intermolecular interactions.

Density Functional Theory (DFT) is a preferred computational method for investigating the properties of pyridine dicarboxylic acid derivatives and their complexes. sid.irelectrochemsci.org Studies on the parent compound, pyridine-2,6-dicarboxylic acid (dipicolinic acid), often utilize the B3LYP method combined with a 6-311++G(d,p) basis set to obtain an optimized molecular structure, which then serves as the foundation for further calculations. bohrium.comresearchgate.net For pyridine-2,6-dicarbonyl dichloride, a related precursor, calculations have been performed using both Hartree-Fock (HF) and DFT methods with the 6-311+G(d,p) basis set to determine geometry and vibrational frequencies. researchgate.net

In studies of copper(II) complexes with various pyridine-2,6-dicarboxylic acid esters (pydicR2), including methyl, ethyl, and isopropyl variants, DFT calculations have been employed to compare solid-state structures with those in the gas phase and in solution. mdpi.com Such computational approaches are crucial for understanding how the molecular and electronic structure is influenced by its environment. mdpi.com The planarity of the molecule is a key structural aspect investigated, as it influences the inhibitor's adsorption and efficiency in applications like corrosion inhibition. electrochemsci.org For instance, DFT calculations on pyridine dicarboxylic acids have shown that while the core structures are nearly planar, the orientation of substituent groups can vary. electrochemsci.org

Below is a table summarizing common DFT methodologies used for related pyridine compounds.

Compound StudiedComputational MethodBasis SetKey Findings
Pyridine-2,6-dicarboxylic acidDFT (B3LYP)6-311++G(d,p)Optimized molecular geometry, vibrational frequencies, NBO, and NLO properties. bohrium.comresearchgate.net
Pyridine Dicarboxylic AcidsDFT (B3LYP)6-311G(d,p)Investigation of molecular properties and inhibition efficiency. electrochemsci.org
Pyridine-2,6-dicarbonyl dichlorideHF and DFT6-311+G(d,p)Calculation of geometry and vibrational wavenumbers. researchgate.net
Pyridine-2,6-dicarboxylic acid estersDFT (def-SV(P)/B3LYP)def-SV(P)Optimized geometries of mononuclear and binuclear copper complexes. mdpi.com

Computational studies are particularly effective in analyzing the subtle energetic differences between various molecular arrangements. For pyridine-2,6-dicarboxylic esters acting as neutral O,N,O-pincer ligands, DFT calculations can probe structural variability, including the existence of different isomers and the effects of ion-pair stabilization. mdpi.com

When these esters coordinate to a metal center, three distinct binding isomers are possible, depending on which oxygen atoms of the ester groups are involved:

CC isomer: Both carbonyl oxygens coordinate to the metal (Ocarbonyl–M–Ocarbonyl).

CA isomer: One carbonyl oxygen and one alkoxy oxygen coordinate (Ocarbonyl–M–Oalkoxy).

AA isomer: Both alkoxy oxygens coordinate (Oalkoxy–M–Oalkoxy). mdpi.com

DFT calculations have shown that the CC isomer is the most energetically favored coordination mode. mdpi.com Furthermore, these computational models can assess the stability of ion pairs and anionic complexes in different environments. researchgate.net For instance, calculations on copper(II) chloride complexes with these ligands explored their stability in solvents ranging from non-coordinating (like CH2Cl2) to strongly coordinating (like acetonitrile), shedding light on potential ligand exchange processes. mdpi.comresearchgate.net The results indicated that while the anionic complexes remain stable, the Cu-Cl bond elongates in polar solvents, demonstrating the influence of the medium on the coordination sphere. researchgate.net

The electronic characteristics of diisopropyl pyridine-2,6-dicarboxylate (B1240393) can be quantified through computational analysis of its charge distribution, dipole moment, and frontier molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. scirp.org

The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and the energy required for electronic excitation. scirp.orgresearchgate.net A small HOMO-LUMO gap suggests that charge transfer can readily occur within the molecule, which is a key factor in its electronic properties. scirp.org For the parent pyridine-2,6-dicarboxylic acid, HOMO-LUMO analysis has confirmed that a significant charge transfer happens within the molecule. bohrium.comresearchgate.net

The table below outlines key electronic parameters calculated for related systems.

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron.Higher energy indicates a better electron donor. scirp.org
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron.Lower energy indicates a better electron acceptor. scirp.org
HOMO-LUMO Gap The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO).A smaller gap implies higher chemical reactivity and lower kinetic stability. researchgate.net
Dipole Moment (µ) A measure of the net molecular polarity arising from charge separation.A non-zero dipole moment indicates an asymmetrical charge distribution. researchgate.net
Mulliken Charges A method for estimating partial atomic charges in a molecule.Helps visualize the electrostatic potential and identify electrophilic/nucleophilic sites. semanticscholar.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static properties of individual or small groups of molecules, molecular modeling and dynamics simulations are used to study the behavior of larger systems over time. These simulations can predict the collective properties and dynamic processes of molecules in condensed phases.

Molecular dynamics (MD) simulations have been used to investigate how related pyridine-2,6-dicarboxamide ligands interact with and bind to biological macromolecules like G-quadruplex DNA. mdpi.com In such studies, simulations can reveal the specific binding modes and the spatial orientation of the ligand relative to its target, explaining differences in stabilization activity among analogues. mdpi.com Although specific MD studies on diisopropyl pyridine-2,6-dicarboxylate itself are not prominent in the literature, the techniques are broadly applicable. For instance, MD simulations are used to predict the assembly structures of complex molecules, and simulated annealing techniques can even reproduce the formation process of these assemblies. rsc.org These methods are valuable for understanding how molecules like this compound might self-assemble or interact with other molecules in a system.

Crystal Structure Prediction (CSP) Methodologies

Crystal Structure Prediction (CSP) is a computational field dedicated to predicting the crystal structure of a compound from its molecular formula alone. This is particularly useful when experimental single crystals are difficult to obtain.

CSP studies typically involve generating a vast number of plausible crystal packing arrangements and then ranking them by their lattice energy. rsc.org DFT methods, corrected for dispersion forces, are often used for the final energy ranking to achieve high accuracy. rsc.org A comprehensive CSP study was performed on pyridine, the core heterocycle of the title compound. rsc.org This study successfully identified the two known experimental polymorphs as the two most stable predicted structures, demonstrating the predictive power of the methodology. rsc.org The research explored structures with up to four independent molecules in the asymmetric unit (Z' = 4) across all 230 possible space groups. rsc.org Such methodologies could be directly applied to this compound to predict its likely polymorphs and understand its solid-state packing preferences.

Advanced Applications and Emerging Research Directions for Diisopropyl Pyridine 2,6 Dicarboxylate

Building Blocks for Functional Materials

The rigid, planar structure and the coordinating ability of the pyridine (B92270) nitrogen and carbonyl oxygens of the diisopropyl pyridine-2,6-dicarboxylate (B1240393) scaffold make it an attractive component for the synthesis of a variety of functional materials. Researchers are exploring its use in luminescent materials, solar energy systems, and as a precursor for novel polymers.

Components in Luminescent Materials and Sensors

The pyridine-2,6-dicarboxylate framework is a well-established "antenna" ligand for sensitizing the luminescence of lanthanide ions, such as europium(III) and terbium(III). rsc.orgresearchgate.net The organic ligand can absorb ultraviolet light and efficiently transfer the energy to the central metal ion, which then emits light at its characteristic wavelengths. This property is crucial for developing highly luminescent materials for applications in lighting, displays, and optical probes.

Complexes of europium(III) with pyridine-2,6-dicarboxylate ligands have been shown to exhibit exceptionally long luminescence lifetimes. For instance, a complex of europium(III) dipicolinate with 1,10-phenanthroline (B135089) in ethanol (B145695) solution demonstrated a lifetime of 3.23 ms (B15284909) and a quantum yield of 36.1%, making it a potential candidate for high-powered liquid laser media. rsc.org Similarly, terbium(III) complexes with pyridine-2,6-dicarboxylate show a significant enhancement of luminescence, with emission intensities at 490, 545, 592, and 620 nm being over 100 times stronger than the uncomplexed ion.

The fluorescence of pyridine-2,6-dicarboxylate derivatives can also be harnessed for the development of chemical sensors. The interaction of these molecules with specific metal ions can lead to a "turn-off" or "turn-on" fluorescent response, allowing for sensitive and selective detection. For example, pyridine-2,6-dicarboxamide-based fluorescent probes have been developed for the detection of Fe³⁺ and Hg²⁺ ions with high sensitivity.

Table 1: Luminescent Properties of Lanthanide Complexes with Pyridine-2,6-dicarboxylate Ligands

Lanthanide Ion Co-ligand Solvent Luminescence Lifetime (ms) Quantum Yield (%)
Europium(III) 1,10-phenanthroline Ethanol 3.23 36.1

Integration into Solar Energy Conversion Systems

The unique electronic properties of the pyridine-2,6-dicarboxylate scaffold have led to its investigation in solar energy conversion technologies, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). In these applications, the pyridine-based compounds can act as sensitizers, co-sensitizers, or passivating agents to improve device efficiency and stability.

More recently, the parent compound, pyridine-2,6-dicarboxylic acid (2,6-PDA), has been successfully employed as a passivating agent in perovskite solar cells. rsc.org The carboxyl and pyridyl groups of 2,6-PDA can effectively heal electronic defects, such as uncoordinated Pb²⁺ ions, at the surface of the perovskite film. rsc.org This defect passivation reduces carrier trapping and inhibits ion migration, leading to a substantial improvement in both the PCE and the long-term stability of the solar cells. rsc.org PSCs treated with 2,6-PDA achieved a PCE of 20.57%, a significant increase from the 18.14% of the control device. rsc.org The use of diisopropyl pyridine-2,6-dicarboxylate in this context could offer advantages in terms of solubility and processing for device fabrication.

Table 2: Performance of Solar Cells Incorporating Pyridine-2,6-dicarboxylate Derivatives

Solar Cell Type Compound Role Key Finding Power Conversion Efficiency (PCE) Reference
DSSC Co-sensitizer (Tb complex) 44% increase in PCE - bohrium.com

Precursors for Polymer and Copolymer Synthesis

Pyridine dicarboxylic acids are valuable monomers for the synthesis of polyesters and copolyesters with potentially enhanced thermal and mechanical properties. The incorporation of the rigid pyridine ring into the polymer backbone can lead to materials with higher glass transition temperatures (Tg) and improved stability compared to their purely aliphatic or benzene-based counterparts.

Research has demonstrated the synthesis of polyesters through the polycondensation of pyridine-2,6-dicarboxylic acid with various diols. For example, the polyester (B1180765) formed with ethylene (B1197577) glycol exhibits a Tg of 75 °C. The synthesis of pyridine-containing polymers directly from this compound via transesterification offers a viable route to these advanced materials, potentially allowing for milder reaction conditions compared to those starting from the free acid. Furthermore, the pyridine moiety in the polymer chain can enhance charge-carrying properties, opening up applications in electronic devices. mdpi.com

Chemical Probes and Tools in Interdisciplinary Research

Beyond materials science, the this compound core structure is of growing interest in bio-organic and medicinal chemistry. Its ability to form stable complexes with metal ions and interact with biological macromolecules makes it a valuable scaffold for designing chemical probes and enzyme mimetics.

Studies on Interactions with Biological Macrostructures

Metal complexes of pyridine-2,6-dicarboxylic acid have been shown to interact with DNA, a key target for many therapeutic agents. researchgate.net These interactions can occur through various modes, including intercalation between the DNA base pairs and groove binding. Such binding can lead to changes in the DNA structure and, in some cases, cleavage of the DNA strands.

Studies on copper(II) and nickel(II) complexes with a derivative of pyridine-2,6-dicarboxylic acid have demonstrated their ability to bind to calf thymus DNA. researchgate.net Furthermore, these complexes were shown to effectively cleave plasmid DNA, suggesting their potential as artificial nucleases. researchgate.net Derivatives of pyridine-2,6-dicarboxamide have also been identified as potent stabilizers of G-quadruplex DNA, a specialized DNA structure implicated in cancer and other diseases. mdpi.com The diisopropyl ester provides a synthetic handle for the attachment of various functional groups to modulate these biological interactions.

Design of Enzyme Mimetics and Active Site Models

The pyridine-2,6-dicarboxylate ligand system is an effective mimic for the coordination environment of metal ions in the active sites of various metalloenzymes. rsc.org By designing and synthesizing metal complexes with this scaffold, researchers can model the structure and function of these enzymes, providing insights into their catalytic mechanisms.

For example, the tridentate coordination of the pyridine nitrogen and the two carboxylate oxygens can replicate the binding of substrates in enzymes that process dicarboxylic acids. Pyridine-2,6-dicarboxamide-based scaffolds have been used in the synthetic modeling of metalloenzyme active sites. rsc.org Furthermore, derivatives of pyridine-2,6-dithiocarboxylic acid, a sulfur-containing analogue, have been shown to be potent inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme responsible for antibiotic resistance, by chelating the zinc ions in its active site. nih.gov The this compound molecule can serve as a precursor for the synthesis of more complex ligands designed to mimic specific enzyme active sites or to act as inhibitors.

Green Chemistry Aspects in Synthesis and Application

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and application of this compound and its parent compound, pyridine-2,6-dicarboxylic acid (PDCA).

The environmental footprint of this compound is significantly influenced by the production method of its precursor, PDCA. Traditionally, the synthesis of such aromatic di-acids has relied on petrochemical feedstocks and harsh oxidation conditions. However, significant research has been directed towards bio-based production routes.

Microbial fermentation processes using engineered strains of organisms like E. coli have been developed to produce PDCA from renewable resources such as glucose. wur.nlnih.gov Furthermore, pathways utilizing lignin (B12514952), a complex aromatic polymer and a major component of lignocellulosic biomass, are being explored to generate pyridine-dicarboxylic acid derivatives. researchgate.netnih.gov These biotechnological strategies represent a shift towards more sustainable feedstocks, reducing the reliance on fossil fuels. nih.govwur.nl

Beyond bio-based feedstocks, greener chemical synthesis routes are also being developed. One-pot synthesis methods for substituted pyridine-2,6-dicarboxylic acid derivatives have been reported, which proceed under mild conditions, offer high atom economy, and reduce the number of purification steps, thereby minimizing waste. oist.jp Additionally, the use of pyridine-2,6-dicarboxylic acid itself as a bifunctional organocatalyst for reactions in water highlights its potential role in promoting environmentally benign chemical transformations. organic-chemistry.org

The esterification of PDCA to form this compound and its subsequent use in applications like polymer synthesis are also being reimagined through a green chemistry lens.

Enzymatic Catalysis: The use of enzymes, such as immobilized lipases (e.g., Novozym 435), offers a mild and selective alternative to traditional chemical catalysis for the synthesis of pyridine-dicarboxylate esters. nih.govnih.gov These biocatalytic methods can be performed under solventless conditions or in green solvents, operate at lower temperatures, and reduce the formation of byproducts. researchgate.netnih.gov While much of the research has focused on diethyl pyridine-dicarboxylates, the principles are directly applicable to the synthesis of the diisopropyl ester. Enzymatic polymerization of these bio-based monomers with diols is a key area of research for producing sustainable polyesters. researchgate.netnih.gov

Solvent-Free and Alternative Solvents: Research into solvent- and halide-free synthesis methods for pyridine derivatives is ongoing, aiming to improve the atom economy and reduce the environmental impact of these processes. rsc.org For polymerization, the use of less toxic metal catalysts, or even catalyst-free thermal polycondensation, is being explored to create polyesters from PDCA derivatives. researchgate.net

The following table summarizes and compares different synthesis approaches for pyridine-dicarboxylate esters, highlighting the advantages of greener methods.

Synthesis ParameterConventional Chemical SynthesisGreen Chemistry Approaches
Precursor Source Petrochemical-based (e.g., oxidation of 2,6-lutidine)Bio-based (e.g., fermentation of glucose, lignin valorization) wur.nlnih.govresearchgate.netnih.gov
Esterification Catalyst Strong acids (e.g., H₂SO₄), metal catalysts (e.g., tin or titanium compounds)Enzymes (e.g., immobilized lipases) nih.govnih.gov
Reaction Conditions High temperatures, harsh reagentsMild temperatures, neutral pH, often solvent-free researchgate.netnih.govrsc.org
Solvents Often requires volatile organic compounds (VOCs)Water, supercritical fluids, or solventless systems organic-chemistry.orgrsc.org
Byproducts/Waste Significant waste streams, potential for heavy metal contaminationReduced byproducts, biodegradable catalysts, easier workup researchgate.netnih.gov
Atom Economy Can be lower due to side reactions and catalyst useHigher, especially in one-pot and enzymatic syntheses oist.jp

This table provides a generalized comparison. Specific yields and conditions can vary based on the exact substrates and reaction setup.

Future Perspectives in the Chemistry of this compound Derivatives

The unique structural and electronic properties of the pyridine-2,6-dicarboxylate scaffold, combined with the versatility of its ester derivatives, position this compound as a compound with significant potential in several advanced research areas.

A primary focus of future research is the use of this compound and its analogs as monomers for the creation of novel, sustainable polyesters. These bio-based polymers are being investigated as alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov

Enhanced Material Properties: The rigid pyridine ring in the polymer backbone is expected to impart desirable properties such as high thermal stability and superior gas barrier performance, which is particularly relevant for food packaging applications. wur.nlwur.nl Research on related polyesters derived from PDCA has shown promising thermal properties, and further investigation into polymers made specifically with the diisopropyl ester will likely reveal unique structure-property relationships. wur.nl

Circular Economy: The development of polyesters from bio-based monomers like this compound aligns with the principles of a circular economy. The potential for chemical or enzymatic recycling of these materials is an active area of research, aiming to create closed-loop systems for sustainable plastics. wur.nl

The O,N,O-pincer ligand structure of this compound makes it a highly effective building block in coordination chemistry and materials science. mdpi.com

Novel Catalysts: Metal complexes incorporating this ligand are being explored for their catalytic activity. For instance, zinc complexes with related dicarboxylate ligands have shown potential in oxidation reactions. rsc.org The specific steric and electronic profile of the diisopropyl ester can be used to tune the reactivity and selectivity of the metal center for various organic transformations.

Luminescent Materials: The pyridine-2,6-dicarboxylate core is known to act as an efficient "antenna" for sensitizing the luminescence of lanthanide ions, such as europium(III). rsc.org Future research could involve the incorporation of this compound into metal-organic frameworks (MOFs) or discrete molecular complexes to create materials with tailored photophysical properties for applications in sensing, bio-imaging, and solid-state lighting. rsc.orgresearchgate.net

While much of the biomedical research has focused on the corresponding dicarboxamides, the underlying pyridine-2,6-dicarboxylate scaffold is of significant interest.

G-Quadruplex Ligands: Derivatives of pyridine-2,6-dicarboxamide have been shown to stabilize G-quadruplex DNA structures, which are implicated in the regulation of oncogenes. nih.govmdpi.com This suggests a potential, albeit currently speculative, avenue for the diisopropyl ester or its derivatives to be explored as scaffolds for the design of novel anticancer therapeutics.

Supramolecular Assemblies: The ability of the pyridine nitrogen and carboxylate oxygens to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, makes this molecule an excellent candidate for constructing complex supramolecular architectures. nih.gov These organized structures could find applications in areas like drug delivery, molecular sensing, and the creation of "smart" materials that respond to external stimuli.

The continued exploration of both fundamental and applied aspects of this compound chemistry is poised to unlock new solutions for sustainable materials, advanced functional systems, and innovative therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing diisopropyl pyridine-2,6-dicarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The esterification of pyridine-2,6-dicarboxylic acid with isopropyl alcohol under acidic catalysis (e.g., H₂SO₄ or acetyl chloride) is a common approach. For example, diethyl pyridine-2,6-dicarboxylate synthesis involves refluxing pyridine-2,6-dicarboxylic acid in ethanol with acetyl chloride, yielding 80% product after neutralization . Adjusting stoichiometry, catalyst concentration, and reaction time can optimize yield. Solvent choice (e.g., methanol vs. ethanol) and temperature (room temperature vs. reflux) also impact purity and scalability.

Q. How can this compound be characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • FTIR : Confirm ester C=O stretches (~1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • NMR : ¹H NMR should show isopropyl methine protons (δ 5.0–5.2 ppm) and aromatic protons (δ 8.0–8.5 ppm) .
  • X-ray Crystallography : Refinement using SHELXL (e.g., bond distances, angles) resolves molecular geometry. For example, pyridine-2,6-dicarboxylate complexes exhibit typical Cu–O/N bond lengths of ~1.95–2.05 Å .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2 skin irritation, Category 1 eye damage) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335: respiratory irritation risk) .
  • Spill Management : Collect solid residues with non-sparking tools and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal complexes, and what coordination geometries are observed?

  • Methodological Answer : The ligand binds via pyridine N and carboxylate O atoms, forming octahedral or square-planar complexes. For example:

  • Cu(II) Complexes : Exhibit Jahn-Teller distortion with axial elongation (Cu–O bond: ~2.4 Å) .
  • Mo(VI) Complexes : Adopt five-coordinate geometries in MoO₂(dipic)₂, with no auxiliary ligands .
  • Lanthanide Frameworks : Sm(III) and La(III) complexes form 3D networks with α-Keggin polyoxometalates under hydrothermal conditions .

Q. What computational methods validate the electronic structure and reactivity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets; analyze frontier orbitals (HOMO-LUMO gaps) to predict redox behavior .
  • NBO Analysis : Quantify charge transfer in metal-ligand bonds (e.g., Mo–O σ-donation in catalytic intermediates) .
  • Molecular Docking : Assess interactions with biological targets (e.g., DNA intercalation in Cu(II) complexes ).

Q. How do structural modifications of this compound impact its catalytic or photocatalytic activity?

  • Methodological Answer :

  • Heteropolymolybdate Frameworks : Functionalizing with pyridine-2,6-dicarboxylate enhances photocatalytic RhB degradation under UV light (e.g., 90% efficiency in 120 min) via radical (•OH) generation .
  • Catalytic Oxidation : Mo(VI) complexes with pyridine-2,6-dicarboxylate ligands show oxygen atom transfer (OAT) activity in sulfoxidation reactions .

Data Contradictions and Resolution

  • Synthesis Yield Variability : reports 95% yield for hydrazide derivatives using hydrazine monohydrate, while achieves 80% for esterification. Contradictions arise from differing substrates (carboxylic acid vs. ester precursors) and reaction kinetics. Optimize by adjusting reagent purity and reaction time .
  • Coordination Geometry : Mo(VI) complexes in adopt five-coordinate structures, whereas earlier studies suggest six/seven-coordinate geometries with auxiliary ligands. Resolution lies in ligand-to-metal ratio and solvent polarity during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diisopropyl pyridine-2,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diisopropyl pyridine-2,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.